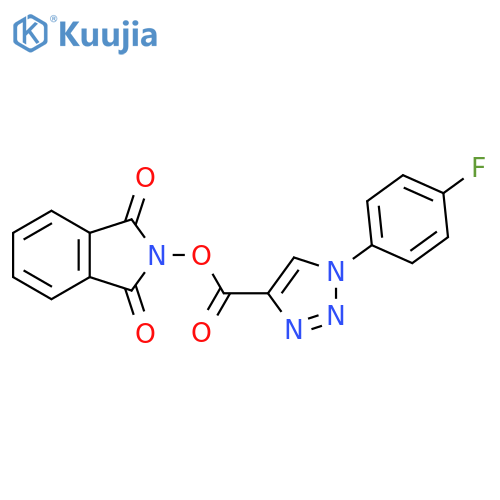Cas no 2248335-28-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate)

2248335-28-4 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248335-28-4
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
- EN300-6519281
-
- インチ: 1S/C17H9FN4O4/c18-10-5-7-11(8-6-10)21-9-14(19-20-21)17(25)26-22-15(23)12-3-1-2-4-13(12)16(22)24/h1-9H
- InChIKey: NFUWVAXJBZWHNR-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)N1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)N=N1
計算された属性
- せいみつぶんしりょう: 352.06078294g/mol
- どういたいしつりょう: 352.06078294g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 571
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 94.4Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519281-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate |
2248335-28-4 | 0.5g |
$685.0 | 2023-05-26 | ||
| Enamine | EN300-6519281-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate |
2248335-28-4 | 5g |
$2070.0 | 2023-05-26 | ||
| Enamine | EN300-6519281-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate |
2248335-28-4 | 0.05g |
$600.0 | 2023-05-26 | ||
| Enamine | EN300-6519281-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate |
2248335-28-4 | 1g |
$714.0 | 2023-05-26 | ||
| Enamine | EN300-6519281-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate |
2248335-28-4 | 2.5g |
$1399.0 | 2023-05-26 | ||
| Enamine | EN300-6519281-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate |
2248335-28-4 | 10g |
$3069.0 | 2023-05-26 | ||
| Enamine | EN300-6519281-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate |
2248335-28-4 | 0.1g |
$628.0 | 2023-05-26 | ||
| Enamine | EN300-6519281-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate |
2248335-28-4 | 0.25g |
$657.0 | 2023-05-26 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate 関連文献
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2248335-28-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate) 関連製品
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 61549-49-3(9-Decenenitrile)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
